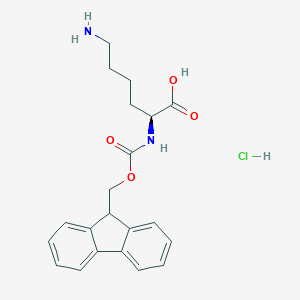

Fmoc-赖氨酸-OH·HCl

描述

Fmoc-Lys-OH.HCl is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a building block that has been used in the synthesis of azido-protected peptides for activity-based protein profiling and click-functional peptide bundles for biopolymer formation .

Synthesis Analysis

Fmoc-Lys-OH.HCl is used in Fmoc solid-phase peptide synthesis . The synthesis of Fmoc-Lys(Npa)-OH, an analogue of Fmoc-Lys-OH.HCl, involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Molecular Structure Analysis

The molecular formula of Fmoc-Lys-OH.HCl is C21H24N2O4 • HCl . It has a molecular weight of 404.9 .Chemical Reactions Analysis

Fmoc-Lys-OH.HCl is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Fmoc-Lys-OH.HCl is a white to slight yellow to beige powder .科学研究应用

超分子水凝胶:功能化的 Fmoc-赖氨酸-OH·HCl 构成了超分子水凝胶的基础,由于其生物相容性和可生物降解的特性,超分子水凝胶在生物医学领域得到广泛应用。这些水凝胶表现出抗菌活性,尤其是在与胶体和离子银混合物结合时 (Croitoriu 等人,2021 年)。

肽放射性标记:它已被用作固相合成放射性标记肽的前体,特别是在高效合成 99mTc 标记肽中,这在医学诊断中很重要 (Surfraz 等人,2007 年)。

肽合成:this compound 在简化和改进多肽的合成方法中起着至关重要的作用,如 Fmoc-L-赖氨酸(Boc)-甘氨酸-OH 的合成中所证明的 (Zhao & Key, 2013)。

极简水凝胶剂:它的变体已被用于制造具有低临界胶凝浓度的水凝胶剂,使其适用于生物医学应用,如 2D/3D 细胞生长和 DNA 结合 (Chakraborty 等人,2020 年)。

固相肽合成:this compound 已用于肽的固相合成,特别是在研究保护基团对肽二级结构的影响中 (Larsen 等人,1993 年)。

pH 控制的水凝胶化:双 Fmoc 官能化的 L-赖氨酸中的一个额外的 Fmoc 部分诱导了 pH 控制的两性胶凝,在水凝胶应用中显示出显着的优势 (Reddy 等人,2015 年)。

肽连接:this compound 已被改性用于肽连接,证明了固相肽合成的效率 (Katayama 等人,2008 年)。

制造疏水性肽:它已被用于合成疏水性肽,特别是在癌症疫苗和肽工业的大规模生产中 (Shakoori & Gangakhedkar, 2014)。

作用机制

- Fmoc-Lys-OH.HCl is commonly used as a protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) .

- Fmoc protection occurs by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .

- The Fmoc group is base-labile, meaning it can be removed by treatment with piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate .

Target of Action

Mode of Action

安全和危害

未来方向

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. Recently, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

生化分析

Biochemical Properties

Fmoc-Lys-OH.HCl plays a crucial role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is involved in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters .

Cellular Effects

The effects of Fmoc-Lys-OH.HCl on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a lysine derivative, it can influence cell function by participating in the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-Lys-OH.HCl exerts its effects through its capacity to react with other molecules. It engages in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Lys-OH.HCl can change over time. The compound is relatively stable at room temperature, but it should be stored at 2-8°C to maintain its integrity . Over time, the compound may undergo degradation, which could potentially influence its long-term effects on cellular function.

Metabolic Pathways

Fmoc-Lys-OH.HCl is involved in the metabolic pathways related to protein synthesis, given its role as a derivative of the amino acid lysine . It can interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

属性

IUPAC Name |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZFAIUUXYFGY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474495 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139262-23-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

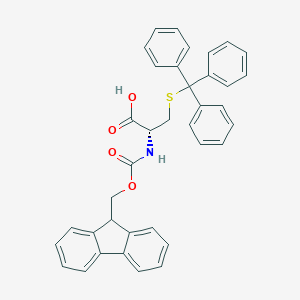

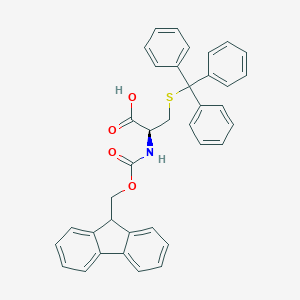

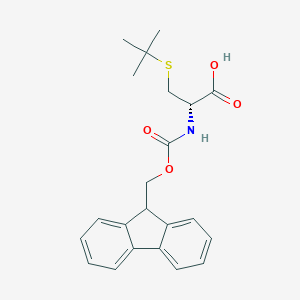

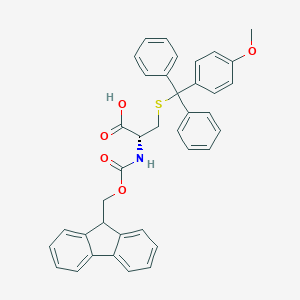

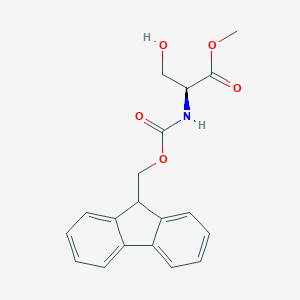

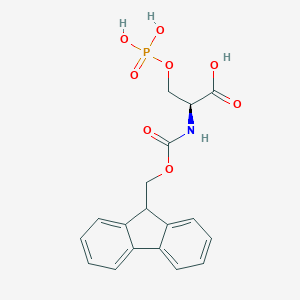

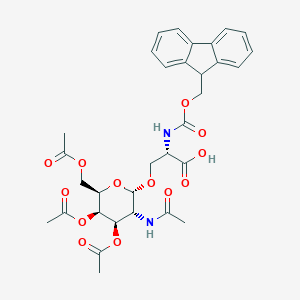

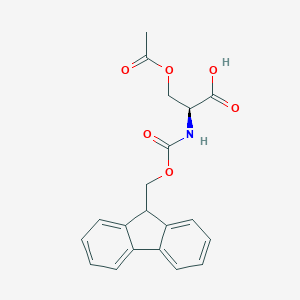

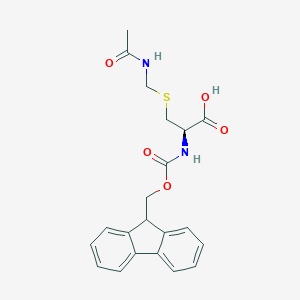

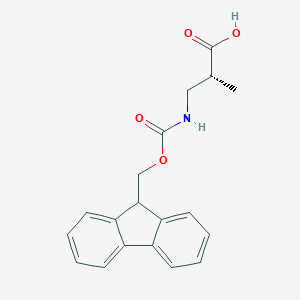

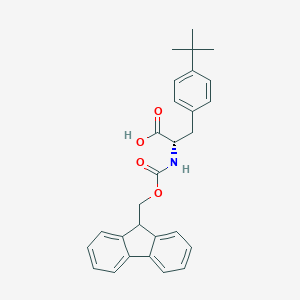

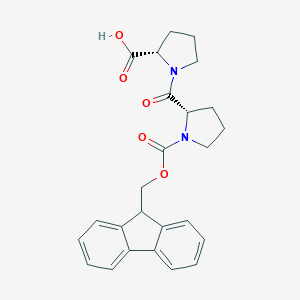

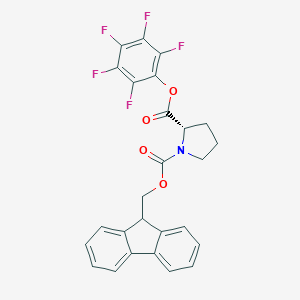

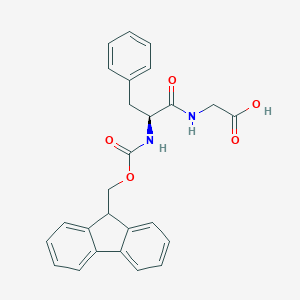

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。